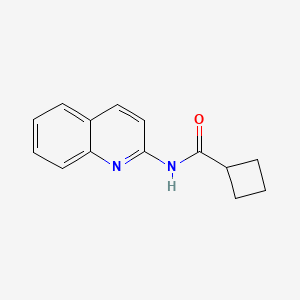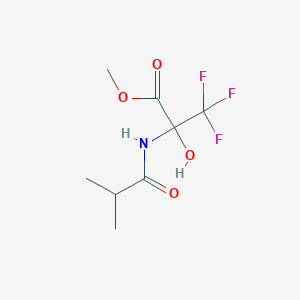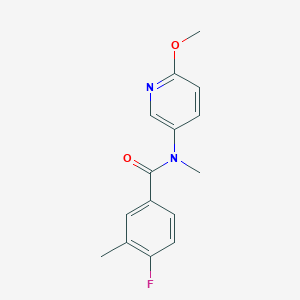
N-quinolin-2-ylcyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-quinolin-2-ylcyclobutanecarboxamide, also known as QCCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. QCCA is a cyclic amide that contains a quinoline ring system and a cyclobutane ring. The unique structure of QCCA has made it a promising candidate for drug development, as it has shown potential in various biological activities.
Wirkmechanismus
The mechanism of action of N-quinolin-2-ylcyclobutanecarboxamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-quinolin-2-ylcyclobutanecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Biochemical and Physiological Effects:
N-quinolin-2-ylcyclobutanecarboxamide has been shown to have various biochemical and physiological effects, including inhibiting the activity of certain enzymes and proteins, inducing apoptosis in cancer cells, and reducing inflammation. N-quinolin-2-ylcyclobutanecarboxamide has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-quinolin-2-ylcyclobutanecarboxamide for lab experiments is its unique structure, which makes it a promising candidate for drug development. However, one of the limitations of N-quinolin-2-ylcyclobutanecarboxamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-quinolin-2-ylcyclobutanecarboxamide, including further studies on its mechanism of action, its potential applications in drug development, and its potential use in combination with other drugs for cancer treatment. Additionally, research on the synthesis of N-quinolin-2-ylcyclobutanecarboxamide and its derivatives may lead to the development of more effective drugs.
Synthesemethoden
N-quinolin-2-ylcyclobutanecarboxamide can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One of the most common methods for synthesizing N-quinolin-2-ylcyclobutanecarboxamide is through the reaction of 2-aminobenzonitrile and cyclobutanecarboxylic acid. This reaction results in the formation of N-quinolin-2-ylcyclobutanecarboxamide, which can be purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-quinolin-2-ylcyclobutanecarboxamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most significant applications of N-quinolin-2-ylcyclobutanecarboxamide is in the development of new drugs. N-quinolin-2-ylcyclobutanecarboxamide has shown potential in inhibiting the growth of cancer cells, making it a promising candidate for the treatment of cancer.
Eigenschaften
IUPAC Name |
N-quinolin-2-ylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(11-5-3-6-11)16-13-9-8-10-4-1-2-7-12(10)15-13/h1-2,4,7-9,11H,3,5-6H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROGTKWFCJNBCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-quinolin-2-ylcyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (Z)-3-[4-[[4-(azepan-1-yl)-3-nitrobenzoyl]amino]phenyl]-2-cyanoprop-2-enoate](/img/structure/B7561986.png)
![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561989.png)

![2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B7562014.png)

![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7562023.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-3-methylbenzamide](/img/structure/B7562032.png)
![2-(cyclopropanecarbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B7562036.png)
![(5-Bromofuran-2-yl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7562056.png)


![4-[4-(Cyclopenten-1-yl)-3-(4-nitrophenyl)-4,5,6,6a-tetrahydrocyclopenta[d]triazol-3a-yl]morpholine](/img/structure/B7562075.png)
![6-(4-Benzylpiperidine-1-carbonyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7562089.png)
